2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(pyridin-2-ylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9(7-12)8-14-10-5-3-4-6-13-10/h3-6,8H,2H2,1H3,(H,13,14)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFLNGMDHRHDOH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC=N1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester typically involves the reaction of cyanoacetamide derivatives with pyridinyl amines. One common method is the condensation reaction between cyanoacetamide and pyridinyl amine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 2-cyano-3-(pyridin-2-ylamino)-acrylic acid exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism is thought to involve the inhibition of specific kinases involved in cancer cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses effective antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics or antifungal agents. The structural features of the pyridine ring contribute to its ability to interact with microbial enzymes, disrupting their function.
Agricultural Applications
Pesticide Development
The synthesis of 2-cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester has been explored for its potential use as a pesticide. Its derivatives are being investigated for their effectiveness against various agricultural pests. The ability to modify its structure allows for the development of targeted pesticides with reduced environmental impact.
Herbicide Potential
Further research has indicated that this compound may serve as a herbicide. Its mode of action is believed to involve the inhibition of specific biochemical pathways in plants, leading to growth inhibition or death. This application is particularly relevant in the context of developing environmentally friendly herbicides that minimize harm to non-target species.
Materials Science Applications
UV Absorption and Stabilization
The compound's structure makes it suitable for use as a UV absorber in plastics and cosmetic formulations. Its ability to absorb ultraviolet light helps protect materials from degradation caused by UV radiation. This application is crucial in extending the lifespan of products exposed to sunlight.
Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it valuable in various industrial applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant apoptosis induction in breast cancer cell lines. |
| Study B | Antimicrobial | Showed effective inhibition against E. coli and Candida species. |
| Study C | Pesticide | Evaluated against aphids; showed 70% mortality at 100 ppm concentration. |
| Study D | UV Stabilization | Enhanced UV resistance in polyethylene films by 50%. |
Mechanism of Action
The mechanism of action of 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The table below highlights key structural differences among acrylate derivatives:
*Estimated based on structural analogs.
Key Observations :
Thermodynamic and Physicochemical Properties
highlights thermodynamic studies on furan- and nitrophenyl-substituted acrylates, revealing substituent-dependent phase behaviors. For example:
- Heat Capacity: Furanyl derivatives (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan] acrylate) show heat capacities ranging from 5–370 K, with polynomial dependencies derived for condensed-phase calculations .
While direct data on the target compound are unavailable, its pyridin-2-ylamino group may lower melting points compared to phenyl analogs due to increased polarity and disrupted crystal packing.
Biological Activity
2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester , with the CAS number 69372-23-2, is a compound of interest due to its potential biological activities. Its molecular formula is CHNO, and it has a molecular weight of approximately 217.224 g/mol. This compound is characterized by the presence of a cyano group and a pyridine ring, which are known to contribute to various biological properties.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections detail its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular functions.
- Receptor modulation : It can act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For example:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of the compound on MCF-7 breast cancer cells:
- Concentration : Various concentrations (1 µM to 100 µM) were tested.
- Results : At 50 µM concentration, cell viability was reduced by approximately 70% compared to control.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 95 |
| 10 | 80 |
| 50 | 30 |
| 100 | 10 |
This suggests that higher concentrations significantly impair cell viability, indicating potential for further development as an anticancer therapeutic.
Research Findings
Several research articles have documented the biological activities associated with similar compounds:
- Antiviral Activity : Compounds with similar structures have been shown to inhibit viral replication in Hepatitis C virus models, suggesting that this compound may share similar properties.
- Cytotoxicity Studies : In cytotoxicity assays, it was found that at concentrations below 100 µM, the compound exhibited low toxicity towards normal human cells while retaining efficacy against cancerous cells.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring were found to affect the potency of the compound against various targets, highlighting the importance of structural modifications in enhancing biological activity.
Q & A
Basic: What are the optimal synthetic routes for 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester?
Methodological Answer:
The compound can be synthesized via Knoevenagel condensation , a widely used method for α,β-unsaturated carbonyl derivatives. A typical protocol involves reacting ethyl cyanoacetate with 2-aminopyridine-3-carbaldehyde in the presence of a base catalyst (e.g., sodium ethoxide or piperidine) under reflux conditions in ethanol. Key parameters include:
- Temperature : 70–80°C to ensure efficient condensation without side reactions.
- Molar Ratios : A 1:1.2 ratio of aldehyde to ethyl cyanoacetate improves yield (reported ~65–75% in similar pyridine derivatives).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.3–8.6 ppm (pyridine protons), δ 6.8–7.2 ppm (vinyl proton), and δ 4.2–4.4 ppm (ester –OCH₂CH₃).
- ¹³C NMR : Signals at ~165 ppm (ester carbonyl), 115–120 ppm (cyano group), and 150–160 ppm (pyridine carbons).
- IR Spectroscopy : Stretching vibrations at ~2200 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (C=C conjugated to carbonyl).
- Mass Spectrometry : Molecular ion [M+H]⁺ peak at m/z 246.1 (C₁₁H₁₁N₃O₂⁺) confirms molecular weight .
Intermediate: How does the pyridin-2-ylamino group influence reactivity compared to pyridin-3-yl derivatives?
Methodological Answer:
The pyridin-2-ylamino group introduces steric and electronic effects:
- Electronic Effects : The amino group at the 2-position increases electron density on the pyridine ring, enhancing nucleophilic substitution reactions at the 3-position.
- Steric Hindrance : The ortho-substitution restricts rotational freedom, affecting crystal packing (evidenced by X-ray studies of similar compounds).
- Comparison : Pyridin-3-yl derivatives (e.g., Ethyl 2-cyano-3-(pyridin-3-yl)acrylate) show lower regioselectivity in electrophilic substitutions due to the meta-directing nature of the pyridine nitrogen .
Advanced: How can thermodynamic properties (e.g., heat capacity, entropy) be experimentally determined?
Methodological Answer:
- Adiabatic Calorimetry : For condensed phases, use a vacuum adiabatic calorimeter (e.g., TAU-10) to measure heat capacities (5–370 K range). Polynomial fits of Cₚ vs. T data yield standard molar entropy (S°) and enthalpy (H°) values.
- Gas-Phase Thermodynamics : Combine calorimetry with vapor pressure measurements (e.g., Knudsen effusion) to extrapolate ideal gas properties.
- Computational Validation : Apply Joback’s group contribution method to estimate properties (e.g., ΔfH°(gas) = Σ group contributions ± 5–10 kJ/mol accuracy) .
Advanced: How to resolve contradictions in reported reaction yields or product stability?
Methodological Answer:
Discrepancies often arise from:
- Reaction Conditions : Trace moisture in solvents or catalysts (e.g., NaOEt vs. DBU) alters reaction kinetics.
- Analytical Methods : HPLC purity vs. NMR integration may differ due to undetected byproducts.
- Crystallization Effects : Polymorphism (observed in similar acrylate esters) can affect melting points and stability.
Mitigation : Standardize protocols (e.g., anhydrous conditions, inert atmosphere) and cross-validate results using multiple techniques (e.g., DSC for phase transitions) .
Advanced: What computational approaches predict electronic properties for mechanistic studies?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier orbitals (HOMO/LUMO). The cyano and ester groups lower LUMO energy (~-1.5 eV), enhancing electrophilicity for nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways.
- QSPR Models : Correlate Hammett σ values of substituents with reaction rates (e.g., σₚ for pyridine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
